molecular formula C40H67N5O8 B605687 Auristatin F CAS No. 163768-50-1

Auristatin F

Numéro de catalogue B605687
Numéro CAS: 163768-50-1
Poids moléculaire: 746.003
Clé InChI: LGNCNVVZCUVPOT-FUVGGWJZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Auristatin F is a synthetic antineoplastic agent . It is part of the approved drug belantamab mafodotin in multiple myeloma and some experimental anti-cancer antibody-drug conjugates such as vorsetuzumab mafodotin and SGN-CD19A . It appears as the cytotoxic drug in almost half of the state-of-the-art ADCs on the market or in late-stage clinical trials .


Molecular Structure Analysis

The molecular structure of Auristatin F has been characterized by combined NMR spectroscopy and quantum chemical modelling . In solution, half of the drug molecules are locked in an inactive conformation, which decreases their efficiency and potentially increases the risk of side-effects .


Physical And Chemical Properties Analysis

Auristatin F has a molecular formula of C40H67N5O8 and a molar mass of 731.976 g·mol −1 . Unfortunately, the exact physical and chemical properties of Auristatin F are not available in the search results.

Applications De Recherche Scientifique

Auristatin F

Auristatins are a class of clinically validated anti-tubulin agents utilized as payloads in antibody-drug conjugates (ADCs). They are generally classified by their membrane permeability and the extent of cytotoxic bystander activity on neighboring cells after targeted delivery .

Monomethyl Auristatin F (MMAF) is a type of Auristatin that appears as the cytotoxic drug in almost half of the state-of-the-art ADCs on the market or in late stage clinical trials . These ADCs are a promising class of selective drug delivery systems in the battle against cancer and other diseases .

Application in Cancer Treatment

  • Summary of the Application: MMAF is used as a cytotoxic drug in ADCs for the treatment of various types of cancers . The ADCs generally consist of three parts: The antibody (selective targeting unit), the drug, or warhead molecule (a cytotoxic agent), and the chemical linker connecting these .
  • Methods of Application: The antibody in the ADC targets antigens on the diseased cells, after which the entire ADC is internalized by endocytosis. Once inside the cell, the chemical linker is cleaved and the cytotoxic warhead (MMAF) is released, thus free to interact with its intended target and induce apoptosis .
  • Results or Outcomes: The use of MMAF in ADCs has shown promising results in clinical trials, contributing to the effectiveness of these drugs in treating various types of cancers .

Application in Drug Efflux–positive Tumor Models

  • Summary of the Application: Auristatins are used in the development of novel drugs that have both bystander activity and cytotoxicity on multidrug-resistant (MDR +) cell lines . These drugs combine the attributes of each class by having both bystander activity and cytotoxicity on MDR+ cell lines .
  • Methods of Application: The development of these novel auristatins focused on the hydrophobic functionalization of the N-terminal N -methylvaline of the MMAF scaffold to increase cell permeability . The resulting structure–activity relationships of the new auristatins demonstrate that optimization of hydrophobicity and structure can lead to highly active free drugs and antibody–drug conjugates with in vivo bystander activities .
  • Results or Outcomes: The optimization of hydrophobicity can maintain the MDR+ efficacy of auristatin F payloads and increase bystander activity to improve efficacy on heterogeneous tumors .

Application in Dolasynthen ADC Platform

  • Summary of the Application: Dolasynthen is a novel, fully synthetic ADC platform based on the AF-HPA payload . It enables precise modulation of the drug-to-antibody ratio (DAR), flexibility with bioconjugation technology, and selection of optimal ADCs for clinical development .
  • Methods of Application: The Dolasynthen platform was optimized in three phases: scaffold optimization, impact of bioconjugation technologies, and applicability across antibodies and targets . Different bioconjugation technologies and sites were screened using trastuzumab as a model to synthesize ADCs with different DARs .
  • Results or Outcomes: The Dolasynthen platform demonstrated differentiated pharmacokinetics and superior efficacy compared to stochastic ADCs for certain targets .

Application in Multidrug-Resistant (MDR+) Cell Lines

  • Summary of the Application: Auristatins are used in the development of novel drugs that have both bystander activity and cytotoxicity on multidrug-resistant (MDR+) cell lines . These drugs combine the attributes of each class by having both bystander activity and cytotoxicity on MDR+ cell lines .
  • Methods of Application: The development of these novel auristatins focused on the hydrophobic functionalization of the N-terminal N-methylvaline of the MMAF scaffold to increase cell permeability . The resulting structure–activity relationships of the new auristatins demonstrate that optimization of hydrophobicity and structure can lead to highly active free drugs and antibody–drug conjugates with in vivo bystander activities .
  • Results or Outcomes: The optimization of hydrophobicity can maintain the MDR+ efficacy of auristatin F payloads and increase bystander activity to improve efficacy on heterogeneous tumors .

Application in Vascular Damaging Agent

  • Summary of the Application: Auristatin F is a potent microtubule inhibitor and vascular damaging agent . It inhibits cell division by preventing tubulin aggregation .
  • Methods of Application: Auristatin F is linked to an antibody with high affinity to structures on cancer cells, causing Auristatin F to accumulate in such cells .
  • Results or Outcomes: The use of Auristatin F as a vascular damaging agent has shown promising results in clinical trials, contributing to the effectiveness of these drugs in treating various types of cancers .

Orientations Futures

The future directions for Auristatin F involve improving its performance and reducing side effects. One approach is to modify the sites identified as susceptible to future modification . Another approach is to develop new ADC platforms that control the bystander effect .

Propriétés

IUPAC Name

(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H67N5O8/c1-13-26(6)35(44(10)39(49)33(24(2)3)42-38(48)34(25(4)5)43(8)9)31(52-11)23-32(46)45-21-17-20-30(45)36(53-12)27(7)37(47)41-29(40(50)51)22-28-18-15-14-16-19-28/h14-16,18-19,24-27,29-31,33-36H,13,17,20-23H2,1-12H3,(H,41,47)(H,42,48)(H,50,51)/t26-,27+,29-,30-,31+,33-,34-,35-,36+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNCNVVZCUVPOT-FUVGGWJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H67N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

746.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Auristatin F

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Auristatin F
Reactant of Route 2
Auristatin F
Reactant of Route 3
Auristatin F
Reactant of Route 4
Auristatin F
Reactant of Route 5
Reactant of Route 5
Auristatin F
Reactant of Route 6
Auristatin F

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.